Zopiclone-d8 N-Oxide is a deuterated derivative of Zopiclone N-Oxide, a primary active metabolite of Zopiclone, a non-benzodiazepine hypnotic agent used primarily for the treatment of insomnia. The compound is classified under stable isotope-labeled analytical standards and is utilized in various scientific and pharmacological studies, particularly in the context of GABA receptor modulation and pharmacokinetics.
Zopiclone-d8 N-Oxide can be synthesized through the oxidation of Zopiclone using various oxidizing agents. The incorporation of deuterium is achieved during the initial synthesis of Zopiclone, allowing for the formation of its deuterated analogs. Specific methods include:
The synthesis typically requires controlled conditions to ensure the stability of the compound and to prevent degradation. The final product is often purified using chromatographic techniques to achieve high purity levels (greater than 95%) necessary for analytical applications .
The molecular structure of Zopiclone-d8 N-Oxide features a complex arrangement typical of pyrrolopyrazine derivatives. The structural formula can be represented as follows:
This structure indicates multiple functional groups including a pyridine ring, which is significant for its biological activity.
Zopiclone-d8 N-Oxide can undergo various chemical reactions typical for nitrogen-containing heterocycles, including:
The stability and reactivity of Zopiclone-d8 N-Oxide are influenced by its nitrogen atoms and functional groups, which can interact with various biological systems or analytical methods.
Zopiclone-d8 N-Oxide functions primarily as a modulator at GABA receptors, similar to its parent compound Zopiclone. It enhances GABAergic activity, which leads to sedative effects beneficial for treating insomnia. The action mechanism involves:
Pharmacokinetic studies indicate that Zopiclone-d8 N-Oxide plays a critical role in the metabolism and efficacy of Zopiclone, making it an important subject in drug metabolism research .
Chemical analyses confirm that Zopiclone-d8 N-Oxide maintains high stability when stored properly, making it suitable for long-term use in research settings .
Zopiclone-d8 N-Oxide has several important applications in scientific research:
Zopiclone-d8 N-Oxide (chemical name: [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methyl-4-oxo-1,4λ⁵-diazinane-1-carboxylate) inherits the chiral center of its parent compound zopiclone, resulting in two enantiomers (S- and R-forms) [1] [5]. The introduction of eight deuterium atoms at the piperazine ring (positions 2,2,3,3,5,5,6,6) creates diastereomers due to the interaction between isotopic chirality and the pre-existing molecular chirality [1] [9]. This complexity arises because deuterium exhibits a marginally shorter bond length and lower vibrational frequency than protium, subtly altering the energy landscape of stereochemical pathways during synthesis [1]. Consequently, synthetic routes typically yield a mixture of diastereomers (e.g., (S)-zopiclone with R-deuterated piperazine vs. (S)-zopiclone with S-deuterated piperazine), complicating isolation of a single diastereomer [9].
Table 1: Diastereomeric Properties of Zopiclone-d8 N-Oxide
Property | Impact on Synthesis | Source |
---|---|---|
Chiral Center in Zopiclone | Generates S/R enantiomers; deuterium introduces additional stereochemical complexity | [1] [5] |
Deuterium Bond Geometry | Alters conformational stability of piperazine ring, affecting crystallization behavior | [9] |
Diastereomer Ratio | Typically 50:50 to 60:40 in crude synthetic products; chromatography required for separation | [1] |
Deuterium labeling at the piperazine ring (specifically at C2, C3, C5, C6 positions) targets sites resistant to metabolic cleavage, ensuring isotopic integrity during in vivo tracer studies [1] [5]. The N-oxide functional group (resulting from zopiclone metabolism) enhances polarity, making Zopiclone-d8 N-Oxide ideal for LC-MS/MS detection in biological matrices [1] [6]. Optimization strategies focus on:
Table 2: Optimization Parameters for Deuterium Incorporation
Parameter | Optimal Condition | Deuterium Incorporation Efficiency | Application Impact |
---|---|---|---|
Catalytic System | 5% Pd/BaSO₄ in D₂O/D₂ | >98% | Minimizes protium contamination |
Temperature | 25°C | 95–97% | Prevents epimerization |
Precursor | Halogenated piperazine | 99% (with chiral catalyst) | Maintains enantiomeric purity |
Purification | Chiral SFC | Enantiomeric excess >99% | Ensures metabolic pathway specificity |
Purification of Zopiclone-d8 N-Oxide diastereomers demands orthogonal techniques due to near-identical physicochemical properties of the deuterated species [1] [9]. Industry-standard approaches include:
Table 3: Purification Conditions for Zopiclone-d8 N-Oxide Diastereomers
Technique | Conditions | Resolution (Rs) | Purity Output | Limitations |
---|---|---|---|---|
Chiral HPLC | Chiralpak IC-3, 0.1% NH₃ in ACN/H₂O (90:10) | 1.8 | >95% | Long runtime (7–15 min) |
SFC | Chiralcel OD-H, CO₂/EtOH + 0.1% diethylamine | 2.2 | >98% | Requires specialized equipment |
Capillary Electrophoresis | 50 mM phosphate buffer (pH 2.5) | 1.5 | 90–93% | Low loading capacity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1